
(r)-3-(p-Methylphenyl)-beta-alanine
Descripción general
Descripción
“®-3-(p-Methylphenyl)-beta-alanine” is a chemical compound that is related to [R, (+)]-Phenyl (p-methylphenyl)glycolic acid . It has a molecular formula of C15H14O3 .
Synthesis Analysis
The synthesis of compounds similar to “®-3-(p-Methylphenyl)-beta-alanine” has been studied. For instance, the synthesis and ring-opening polymerization (ROP) of α-substituted and N-methylated N-carboxy anhydrides (NCAs) of several amino acids were investigated . The study provided insight into the influence of polymerization conditions and the limitations caused by the enhanced steric demand of the amino acid NCA monomers and their N-methylated derivatives .Molecular Structure Analysis
The molecular structure of “®-3-(p-Methylphenyl)-beta-alanine” is related to the p-tolyl group , which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “®-3-(p-Methylphenyl)-beta-alanine” have been studied. For example, the self-assemblies of three porphyrin derivatives showed stronger photocatalytic performance than their monomers .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-3-(p-Methylphenyl)-beta-alanine” are related to [R, (+)]-Phenyl (p-methylphenyl)glycolic acid . It has a molecular weight of 242.26986 .Aplicaciones Científicas De Investigación
Beta-Alanine Betaine Synthesis in Plumbaginaceae
Beta-Alanine (beta-Ala) betaine, an osmoprotective compound, is synthesized via S-adenosyl-L-methionine-dependent N-methylation in the Plumbaginaceae family, highlighting the compound's potential in enhancing plant tolerance to environmental stresses. This study elucidates the enzymatic pathway involved, which could inform metabolic engineering strategies to improve stress resistance in plants (Rathinasabapathi, Fouad, & Sigua, 2001).
Beta-Alanine Biosynthesis in Saccharomyces cerevisiae
Research on Saccharomyces cerevisiae demonstrates the specialized function of aldehyde dehydrogenases in beta-alanine biosynthesis, a critical component of coenzyme A production. This insight into yeast metabolism offers potential avenues for enhancing biochemical pathways in other organisms for industrial applications (White, Skatrud, Xue, & Toyn, 2003).
Biotechnological Production of β-Alanine
The biotechnological synthesis of β-Alanine, focusing on microbial pathways and genetic engineering for industrial chemical production, represents a shift towards sustainable manufacturing processes. This review discusses the optimization of biological pathways for β-Alanine production, underscoring its significance in various industrial applications (Wang, Mao, Wang, Ma, & Chen, 2021).
Separation of β-Alanine Derivatives
A study on the separation of 3-substituted-(R,S)-beta-alanine derivatives using high-performance liquid chromatography showcases the analytical challenges and solutions in characterizing beta-alanine derivatives. This methodological advancement aids in the accurate identification and quantification of these compounds in complex mixtures (Chen, Qiu, & Xu, 2005).
Molecular Characterization of Beta-Alanine Linked Polyamide
Research on the DNA binding properties of substituted beta-alanine linked polyamides reveals the structural dynamics of these compounds in biological systems. This study highlights the utility of beta-alanine derivatives in developing novel therapeutic agents through understanding their interaction with DNA (Woods, Ishii, Wu, Bair, & Boger, 2002).
Propiedades
IUPAC Name |
(3R)-3-amino-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDAKEOBPKFUAH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-3-(p-Methylphenyl)-beta-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



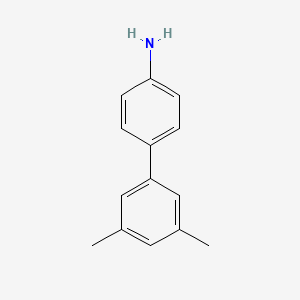
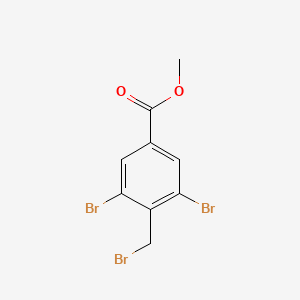
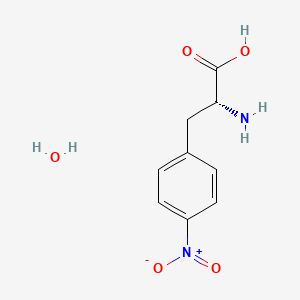



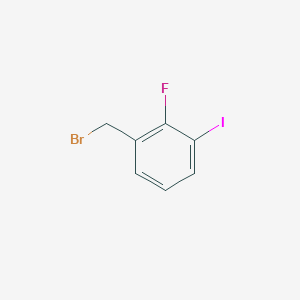
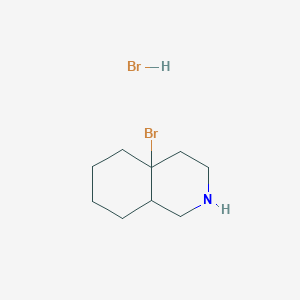
![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]ethyl nicotinate](/img/structure/B3041982.png)


![[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol](/img/structure/B3041987.png)

![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)